molecular formula C14H18N2O4S B13991180 N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide

N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide

Katalognummer: B13991180
Molekulargewicht: 310.37 g/mol
InChI-Schlüssel: HEJFARVWMBSBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide typically involves a multi-step process. One common method starts with the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction to form the key intermediate tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate . This intermediate is then subjected to further reactions, including deprotection and sulfonation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . This inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a potential treatment for metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide stands out due to its unique combination of a spiro linkage and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H18N2O4S

Molekulargewicht

310.37 g/mol

IUPAC-Name

N-(4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)methanesulfonamide

InChI

InChI=1S/C14H18N2O4S/c1-21(18,19)16-10-2-3-13-11(8-10)12(17)9-14(20-13)4-6-15-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3

InChI-Schlüssel

HEJFARVWMBSBTR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.